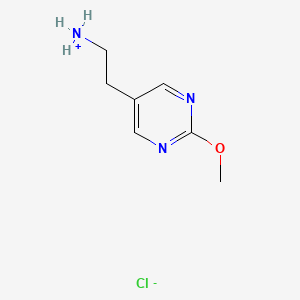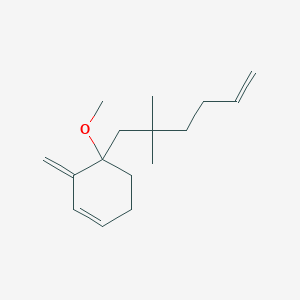![molecular formula C10H12N4O B12625097 2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol CAS No. 920512-45-4](/img/structure/B12625097.png)
2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol is a compound that features both an amino group and an imidazole ring attached to a phenol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol typically involves the reaction of 2-amino-5-bromomethylphenol with 1H-imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Types of Reactions:
Oxidation: The phenolic group in this compound can undergo oxidation reactions to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted phenol derivatives.
Applications De Recherche Scientifique
2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mécanisme D'action
The mechanism of action of 2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting various enzymatic activities. The amino group can form hydrogen bonds with biological molecules, influencing their function. These interactions can modulate pathways involved in cell signaling, metabolism, and other critical biological processes .
Comparaison Avec Des Composés Similaires
- 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
- 1H-benzo[d]imidazol-2-yl derivatives
Comparison: 2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol is unique due to the presence of both an amino group and an imidazole ring attached to a phenol structure. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol lacks the amino group, which limits its ability to participate in certain reactions and interactions .
Propriétés
Numéro CAS |
920512-45-4 |
|---|---|
Formule moléculaire |
C10H12N4O |
Poids moléculaire |
204.23 g/mol |
Nom IUPAC |
2-amino-5-[(1H-imidazol-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C10H12N4O/c11-8-2-1-7(5-9(8)15)6-14-10-12-3-4-13-10/h1-5,15H,6,11H2,(H2,12,13,14) |
Clé InChI |
CSYPNOJMALMPIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CNC2=NC=CN2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl octahydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B12625023.png)
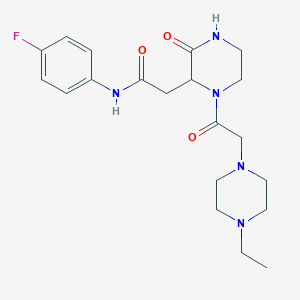
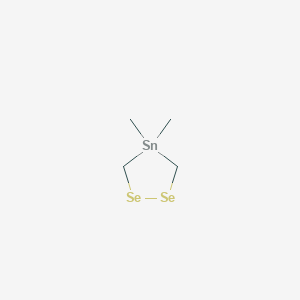

![Benzonitrile, 3-ethyl-4-[[2-(1-oxaspiro[4.4]non-6-ylamino)-3,4-dioxo-1-cyclobuten-1-yl]amino]-](/img/structure/B12625044.png)
![6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12625047.png)
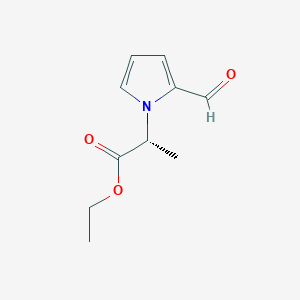
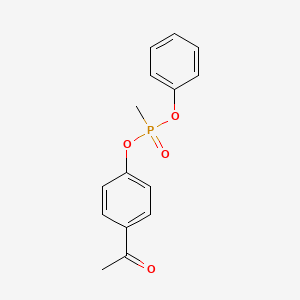
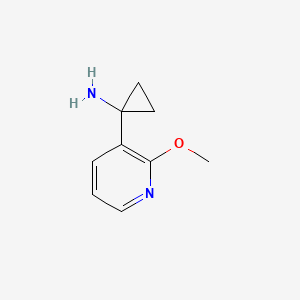
![3,5-Dichloro-4'-{[3-chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B12625071.png)
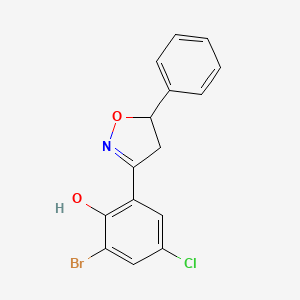
![3-[2-(Pyrazin-2-yl)ethenyl]benzonitrile](/img/structure/B12625087.png)
